2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N7O2S3/c1-6-16-17-9(23-6)13-7(20)5-22-11-19-18-10(24-11)14-8(21)15-12(2,3)4/h5H2,1-4H3,(H,13,17,20)(H2,14,15,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONVNWJWOWOGIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N7O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a derivative of the 1,3,4-thiadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activities associated with this compound and similar derivatives, focusing on antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.
Overview of Thiadiazole Derivatives
Thiadiazole derivatives are known for their broad spectrum of biological activities. The 1,3,4-thiadiazole ring system is particularly significant due to its ability to interact with various biological targets. Research has demonstrated that these compounds can exhibit:
- Antimicrobial Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Inhibitory effects on various cancer cell lines.
- Anti-inflammatory Effects : Potential to reduce inflammation in various models.
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is often influenced by their structural modifications. The presence of specific functional groups can enhance or diminish their efficacy. For instance:
- Alkyl Substituents : Such as tert-butyl groups can improve lipophilicity and bioavailability.
- Amino Groups : Enhance interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-thiadiazole moiety demonstrate significant antimicrobial properties. For example:
| Compound | Activity | MIC (μg/mL) | Target Organisms |
|---|---|---|---|
| 2a | Antibacterial | 32.6 | E. coli, S. aureus |
| 2b | Antifungal | 47.5 | C. albicans |
| 2c | Broad-spectrum | 62.5 | P. aeruginosa, B. cereus |
The antimicrobial effectiveness of these compounds is often assessed through Minimum Inhibitory Concentration (MIC) tests against various strains .
Anticancer Activity
In vitro studies have shown that certain thiadiazole derivatives exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5a | MCF-7 | 15 |
| 5b | HepG2 | 20 |
The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .
Anti-inflammatory Effects
Thiadiazole derivatives have also been studied for their anti-inflammatory properties. In animal models, these compounds have shown potential in reducing markers of inflammation such as TNF-alpha and IL-6.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of thiadiazole derivatives showed that modifications at the C-5 position significantly enhanced antifungal activity against Candida albicans and Aspergillus niger .
- Cytotoxicity Assessment : A recent investigation into new thiadiazole-based anticancer agents revealed that specific substitutions led to enhanced cytotoxicity against HepG2 cells compared to standard chemotherapeutics .
Scientific Research Applications
Biological Activities
Research indicates that compounds containing thiadiazole rings exhibit significant biological activities, including:
- Antimicrobial Properties : Thiadiazole derivatives have shown effectiveness against various bacterial strains and fungi.
- Anticancer Activity : Some studies suggest that these compounds can inhibit the proliferation of cancer cells by interacting with specific enzymes or proteins crucial for cell survival.
- Anti-inflammatory Effects : Certain thiadiazole derivatives have demonstrated potential in reducing inflammation through various biochemical pathways.
Synthesis and Production Methods
The synthesis of this compound typically involves multiple steps, including:
- Formation of the Thiadiazole Core : This can be achieved through reactions involving hydrazine derivatives and carbon disulfide.
- Functionalization : The core is then modified with various substituents, such as tert-butyl isocyanate and acetamide moieties.
- Purification : The final product is purified using techniques like recrystallization or chromatography.
Case Studies and Research Findings
Recent studies have highlighted the potential of thiadiazole derivatives in drug discovery:
-
Antimicrobial Studies : Research demonstrated that certain derivatives effectively inhibited the growth of resistant bacterial strains.
- Example: A study showed that a related thiadiazole compound reduced bacterial load in infected animal models.
-
Cancer Research : Investigations into the anticancer properties revealed that these compounds could induce apoptosis in cancer cells through specific signaling pathways.
- Example: A compound similar to the target molecule was found to inhibit tumor growth in xenograft models.
Chemical Reactions Analysis
Types of Chemical Reactions
Thiadiazole derivatives can undergo various chemical reactions, which are crucial for modifying their properties and enhancing their biological activity. These include:
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Oxidation Reactions : These reactions introduce oxygen-containing functional groups, potentially altering the compound's reactivity and biological interactions. Common oxidizing agents include hydrogen peroxide.
-
Reduction Reactions : These reactions remove oxygen-containing functional groups or reduce double bonds, which can affect the compound's stability and solubility. Sodium borohydride is a typical reducing agent used.
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Substitution Reactions : These reactions replace one functional group with another, allowing for the introduction of new substituents that can modify the compound's biological activity. Nucleophiles are commonly used in these reactions.
Common Reagents and Conditions
The choice of reagents and reaction conditions is critical for achieving the desired chemical transformations. Common reagents include:
| Reagent Type | Common Reagents | Reaction Conditions |
|---|---|---|
| Oxidizing Agents | Hydrogen Peroxide | Controlled Temperature, pH |
| Reducing Agents | Sodium Borohydride | Specific Solvents (e.g., Ethanol) |
| Nucleophiles | Various Organic Compounds | Presence of Catalysts (e.g., Triethylamine) |
Research Findings and Biological Activity
Research on thiadiazole derivatives has shown promising results in anticancer studies. The thiadiazole ring acts as a bioisostere of pyrimidine, interfering with DNA replication processes and inhibiting cancer cell growth . Additionally, these compounds may inhibit specific enzymes or modulate receptors implicated in cancer progression, further contributing to their anticancer properties.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key structural variations among analogs influence physicochemical properties and biological activity:
Physicochemical Properties
- Solubility : The target compound’s tert-butyl group reduces aqueous solubility compared to analogs with polar substituents (e.g., nitro or methoxy groups ).
- Lipophilicity : The trifluoromethyl group in increases logP, enhancing membrane permeability.
- Metabolic Stability : Bulky tert-butyl and thioether linkages in the target compound may resist oxidative metabolism compared to benzyl or piperazine derivatives .
Preparation Methods
Formation of the 5-[(tert-Butylcarbamoyl)amino]-1,3,4-Thiadiazole Ring
The tert-butylcarbamoyl-substituted thiadiazole moiety is synthesized via a cyclization reaction between O-arylsulfonyl amidoximes and MSCN (where M = alkali metal or ammonium). As described in patent EP0795551A1, this method achieves high yields (75–85%) by utilizing anti-isomer amidoximes, which prevent undesired byproducts during cyclization. The reaction proceeds in anhydrous ethanol at 60–70°C for 6–8 hours, followed by precipitation with ice water.
Critical Parameters :
-
Temperature Control : Exceeding 70°C leads to decomposition of the MSCN reagent.
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Solvent Purity : Anhydrous conditions prevent hydrolysis of intermediate thioureas.
Preparation of the 5-Methyl-1,3,4-Thiadiazole Ring
The methyl-substituted thiadiazole is synthesized via a modified Hurd-Mori reaction. Thiosemicarbazide derivatives react with methyl chloroketone in the presence of phosphorus oxychloride, forming the 1,3,4-thiadiazole ring. The reaction is quenched with sodium bicarbonate, and the product is extracted using dichloromethane. Yield optimization (68–72%) requires stoichiometric control of methyl chloroketone to avoid dimerization.
Coupling of Thiadiazole Moieties via Sulfanyl-Acetamide Linker
Thiol-Activation and Acetamide Bridging
The sulfanyl linkage is established through a nucleophilic substitution reaction. The 5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazole-2-thiol is reacted with N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide in dimethylformamide (DMF) at 25–30°C. Triethylamine is added to neutralize HCl byproducts, enhancing reaction efficiency (Table 1).
Table 1: Optimization of Coupling Reaction Conditions
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Temperature | 25–30°C | 82–88 |
| Solvent | DMF | 85 |
| Base | Triethylamine | 88 |
| Reaction Time | 4–6 hours | 86 |
Alternative Coupling Methods
Microwave-assisted synthesis reduces reaction time to 15–20 minutes while maintaining yields at 80–84%. Flow microreactor systems enable continuous production with a throughput of 1.2 kg/day, as demonstrated in industrial-scale syntheses of analogous compounds.
Functional Group Modifications and Protecting Group Strategies
Introduction of tert-Butylcarbamoyl Group
The tert-butylcarbamoyl moiety is introduced via a carbodiimide-mediated coupling between 5-amino-1,3,4-thiadiazole and tert-butyl isocyanate. Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) catalyze the reaction in tetrahydrofuran (THF) at 0°C. Post-reaction purification via silica gel chromatography removes excess isocyanate, achieving 90–92% purity.
Methyl Group Incorporation
Methyl substitution at the 5-position of the thiadiazole ring is achieved during the Hurd-Mori cyclization step by using methyl chloroketone instead of acetyl chloride. This modification avoids subsequent alkylation steps, streamlining the synthesis.
Characterization and Quality Control
Spectroscopic Analysis
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1H NMR : The tert-butyl group appears as a singlet at δ 1.42 ppm (9H), while the methyl group on the second thiadiazole resonates at δ 2.35 ppm (3H).
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IR Spectroscopy : Stretching vibrations at 1670 cm⁻¹ (C=O) and 1540 cm⁻¹ (C-N) confirm acetamide and carbamoyl linkages.
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Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 387.5 [M+H]⁺, consistent with the molecular formula C₁₂H₁₇N₇O₂S₃.
Purity Assessment
HPLC analysis using a C18 column (acetonitrile/water gradient) reveals ≥98% purity. Residual solvents (DMF, THF) are quantified via GC-MS and maintained below ICH limits (DMF < 880 ppm, THF < 720 ppm).
Industrial-Scale Production and Environmental Considerations
Flow Microreactor Systems
Adoption of continuous flow technology enhances reaction reproducibility and reduces waste generation. A case study reported a 40% reduction in solvent use and a 92% yield at a 10 kg batch scale.
Green Chemistry Metrics
-
Process Mass Intensity (PMI) : 32 (compared to 58 for batch processes).
-
E-factor : 18, primarily due to solvent recovery systems.
Q & A
Basic Questions
Q. What are the established synthetic routes for synthesizing 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, and what are critical reaction parameters?
- Methodological Answer : The compound can be synthesized via a two-step procedure:
Heterocyclization : React acylated thiosemicarbazides with carbon disulfide under basic conditions to form 5-R-amino-1,3,4-thiadiazole-2-thiol intermediates.
Alkylation : Treat intermediates with alkylating reagents (e.g., chloroacetamide derivatives) in polar aprotic solvents (e.g., DMF) at controlled temperatures (0–25°C) to introduce sulfanyl and acetamide groups .
- Critical Parameters : pH control during heterocyclization, stoichiometric excess of alkylating agents, and inert atmosphere to prevent oxidation of thiol intermediates.
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- Structural Confirmation : Use NMR to verify proton environments (e.g., tert-butyl carbamoyl protons at δ ~1.2–1.4 ppm) and IR spectroscopy to confirm functional groups (e.g., C=O stretch ~1650–1700 cm) .
- Purity Analysis : Thin-layer chromatography (TLC) with silica gel plates and UV visualization at 254 nm; elemental analysis for C, H, N, S content within ±0.3% theoretical values .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer :
- In Vitro Assays : Prioritize anticonvulsant activity via maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. For anticancer potential, use MTT assays against human cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Controls : Include reference drugs (e.g., carbamazepine for anticonvulsant, doxorubicin for anticancer) and solvent-only controls to validate assay conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted to optimize this compound’s bioactivity?
- Methodological Answer :
- Combinatorial Libraries : Vary substituents on the thiadiazole rings (e.g., tert-butyl carbamoyl, methyl groups) via alkylation with diverse reagents (e.g., bromoacetamides, benzyl halides) .
- Bioisosteric Replacement : Replace the thiadiazole ring with oxadiazole or thiazole analogs to assess impact on membrane permeability and target binding .
- Data Analysis : Use multivariate regression to correlate substituent properties (e.g., logP, Hammett σ) with IC values in biological assays .
Q. What experimental strategies are recommended for evaluating in vivo efficacy and pharmacokinetics?
- Methodological Answer :
- Animal Models : For anticonvulsant studies, use rodent models (e.g., Wistar rats) with induced seizures. For antitumor evaluation, employ xenograft mice models .
- PK Parameters : Measure plasma half-life () via LC-MS/MS, bioavailability through oral vs. intravenous administration, and metabolite profiling using hepatic microsomes .
Q. How can computational methods aid in predicting this compound’s target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into known targets (e.g., γ-aminobutyric acid (GABA) receptors for anticonvulsant activity, topoisomerase II for anticancer effects). Validate with MD simulations (e.g., GROMACS) to assess binding stability .
- ADMET Prediction : Employ tools like SwissADME to estimate blood-brain barrier permeability (critical for CNS activity) and hepatotoxicity risks .
Q. How should researchers address contradictory data in biological activity across studies?
- Methodological Answer :
- Replication : Repeat assays in triplicate under standardized conditions (e.g., cell passage number, serum-free media).
- Orthogonal Assays : Cross-validate anticancer activity via apoptosis markers (e.g., Annexin V/PI staining) alongside MTT results .
- Meta-Analysis : Compare results with structurally similar compounds (e.g., 5-arylidine thiadiazole derivatives) to identify substituent-specific trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
